molecular formula C14H11NO2S B1684375 YL-109 CAS No. 36341-25-0

YL-109

Cat. No. B1684375
M. Wt: 257.31 g/mol
InChI Key: KRVBOHJNAFQFPW-UHFFFAOYSA-N
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Patent
US07906653B2

Procedure details

A slurry of 2-aminothiophenol (357 mg, 2.85 mmol) in polyphosphoric acid (14.0 g) was heated to 110° C. and 4-hydroxy-3-methoxybenzoic acid (480 mg, 2.85 mmol) was added. After 2 h, the reaction mixture was cooled to rt. The mixture was poured carefully into ice cold water, and the solution was neutralized with KOH (3 M aqueous solution). The aqueous phase was extracted with EtOAc (2×). The combined organic layers were washed with Na2CO3 (1 M aqueous solution), HCl (1 M aqueous solution) and water, dried, and concentrated under reduced pressure. Purification by silica gel chromatography gave 22 mg (3%) of the title compound as an oil. 1H NMR (400 MHz, CDCl3): δ 8.02 (d, 1H), 7.88 (d, 1H), 7.72 (s, 1H), 7.55 (d, 1H), 7.48 (m, 1H), 7.36 (m, 1H), 7.00 (d, 1H), 5.92 (s, 1H), 4.03 (s, 3H).
Quantity
357 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
14 g
Type
solvent
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
3%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[OH:9][C:10]1[CH:18]=[CH:17][C:13]([C:14](O)=O)=[CH:12][C:11]=1[O:19][CH3:20].[OH-].[K+]>>[S:8]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=[C:14]1[C:13]1[CH:17]=[CH:18][C:10]([OH:9])=[C:11]([O:19][CH3:20])[CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
357 mg
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
polyphosphoric acid
Quantity
14 g
Type
solvent
Smiles
Step Two
Name
Quantity
480 mg
Type
reactant
Smiles
OC1=C(C=C(C(=O)O)C=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured carefully into ice cold water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with Na2CO3 (1 M aqueous solution), HCl (1 M aqueous solution) and water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)C2=CC(=C(C=C2)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg
YIELD: PERCENTYIELD 3%
YIELD: CALCULATEDPERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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